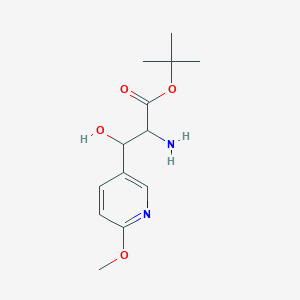

tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate

Description

tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate is a chiral compound featuring a tert-butyl ester group, an amino group at position 2, a hydroxyl group at position 3, and a 6-methoxypyridin-3-yl substituent. This structure combines steric bulk (from the tert-butyl group) with hydrogen-bonding capabilities (from the hydroxyl and amino groups) and aromaticity (from the pyridine ring).

Properties

Molecular Formula |

C13H20N2O4 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate |

InChI |

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)10(14)11(16)8-5-6-9(18-4)15-7-8/h5-7,10-11,16H,14H2,1-4H3 |

InChI Key |

SLOAHXMJGDGABB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)OC)O)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Strecker Synthesis

One of the most reliable methods involves the Strecker amino acid synthesis, which introduces the amino group stereoselectively onto an aldehyde precursor.

- Starting material: An appropriate aldehyde bearing the pyridinyl substituent, such as 3-formyl-6-methoxypyridine.

- Reagents: Ammonium chloride or ammonium salts, potassium cyanide, and a chiral catalyst or auxiliary.

- Conditions: Acidic aqueous medium at low temperature to favor enantioselectivity.

This method yields the amino nitrile intermediate, which upon hydrolysis provides the amino acid backbone.

Hydroxylation and Esterification

Post amino acid formation, the hydroxyl group at the β-position can be introduced through selective hydroxylation.

- Reagents: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.

- Esterification: The carboxylic acid is converted into the tert-butyl ester via esterification with tert-butanol in the presence of acid catalysts like sulfuric acid or via tert-butyl chloroformate.

Introduction of the 6-Methoxypyridin-3-yl Group

The pyridinyl substituent with a methoxy group at the 6-position can be introduced through cross-coupling reactions:

Cross-Coupling via Suzuki-Miyaura Reaction

- Reagents: 3-bromopyridine derivative with a methoxy group at C-6, boronic acid or boronate ester derivatives.

- Catalysts: Palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Conditions: Aqueous or alcoholic solvent system with base (e.g., potassium carbonate) at elevated temperatures (~80°C).

This method allows selective attachment of the pyridinyl moiety to the backbone, ensuring regioselectivity at the 3-position.

Alternative Electrophilic Aromatic Substitution

In some cases, direct electrophilic substitution on a pre-formed pyridine ring can be performed, but this is less regioselective and often less efficient.

Protection and Deprotection Strategies

To facilitate selective reactions, protecting groups are employed:

- Amino group: Protected as a Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) derivative during intermediate steps.

- Hydroxyl group: Protected as tert-butyl ether or silyl ether to prevent unwanted side reactions.

Deprotection is typically achieved under acidic or basic conditions, respectively, to yield the free amino and hydroxyl groups in the final compound.

Final Esterification to Obtain the Tert-Butyl Ester

The last step involves esterification of the carboxylic acid:

Carboxylic acid + tert-butanol + acid catalyst (e.g., sulfuric acid) → tert-Butyl ester

Alternatively, tert-butyl chloroformate can be used in the presence of a base to form the ester selectively.

Summary of the Synthesis Pathway

| Step | Method | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Asymmetric Strecker synthesis | Ammonium salts, KCN, chiral catalyst | Acidic, low temperature | Formation of amino acid backbone |

| 2 | Hydroxylation | OsO₄ or KMnO₄ | Controlled, mild | Introduction of hydroxyl group |

| 3 | Esterification | tert-Butanol, sulfuric acid | Reflux | Conversion to tert-butyl ester |

| 4 | Pyridinyl group attachment | Suzuki-Miyaura coupling | Pd catalyst, base | Regioselective pyridinyl substitution |

In recent studies, such as those by Chi et al. (2021), the synthesis of related amino acid derivatives has employed cross-electrophile coupling and in-situ bromination techniques, which can be adapted for this compound’s synthesis. These methods have demonstrated high yields and regioselectivity, especially when optimized with ligands like dtbbpy and appropriate bases (see Tables S1 and S2 in the referenced literature).

| Technique | Yield | Key Reagents | Notes |

|---|---|---|---|

| Cross-electrophile coupling | Up to 88% | Aryl halides, nickel catalysts | Effective for pyridinyl substitutions |

| Bromination of alcohols | Variable | PPh₃Br₂ | Enables functionalization at specific sites |

Notes and Considerations

- Selectivity: The regioselectivity of pyridinyl substitution is critical; Suzuki-Miyaura coupling offers high regioselectivity.

- Protection strategies: Protecting groups are essential to prevent side reactions during multi-step synthesis.

- Reaction optimization: Ligand and base screening, as shown in recent literature, can significantly improve yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Conditions typically involve the use of a strong nucleophile and a suitable leaving group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.

Scientific Research Applications

Chemistry: tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its functional groups allow for the exploration of various biological targets and the development of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the methoxypyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substitution Patterns on the Pyridine Ring

The 6-methoxy group on the pyridine ring distinguishes this compound from analogs with other substituents:

Ester Group Variations

The tert-butyl ester group influences lipophilicity and metabolic stability:

- Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate (): The di-Boc-protected amino group enhances stability during synthesis but requires deprotection steps for further functionalization, unlike the free amino group in the target compound.

Stereochemical and Functional Group Differences

- The (2S,3S) stereochemistry may also confer distinct biological activity compared to the target compound’s configuration .

- (S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate (CAS 181517-93-1, ): The absence of the 6-methoxy group and hydroxyl group simplifies the structure, likely reducing polarity and metabolic complexity .

Lipophilicity and Solubility

- The tert-butyl ester in the target compound increases logP compared to methyl esters (e.g., CAS 912340-59-1), enhancing membrane permeability but reducing aqueous solubility.

- The 6-methoxy group on pyridine contributes to moderate polarity, balancing solubility in organic and aqueous phases, unlike halogenated analogs (), which are more lipophilic .

Stability and Reactivity

- The tert-butyl ester is prone to acid-catalyzed hydrolysis, whereas methyl esters (e.g., ) are more stable under acidic conditions.

- The hydroxyl and amino groups in the target compound enable hydrogen bonding, influencing crystallinity (e.g., melting point ~163°C for a related compound in ) and stability during storage .

Comparative Data Table

Biological Activity

tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate, with the CAS number 2059935-15-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₀N₂O₄

- Molecular Weight : 268.31 g/mol

- Structure : The compound features a tert-butyl group, an amino group, a hydroxyl group, and a methoxypyridine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neuroprotective Effects : Research indicates that derivatives of pyridine compounds exhibit neuroprotective properties. The methoxypyridine component may enhance neuroprotection by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

- Anti-inflammatory Activity : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could potentially reduce inflammation in various pathological conditions.

- Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant capabilities, helping to neutralize free radicals and protect cellular integrity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduction in neuronal cell death | |

| Anti-inflammatory | Decreased TNF-α and IL-6 levels | |

| Antioxidant | Scavenging of free radicals |

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study explored the effects of similar pyridine derivatives on astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. The results indicated that treatment with compounds similar to this compound led to a significant reduction in Aβ-induced cytotoxicity and inflammatory responses in astrocytes. This suggests a potential therapeutic application for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects in Experimental Models

In another study, the compound was evaluated for its anti-inflammatory properties using murine models of inflammation. The administration of the compound resulted in lower levels of inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyridine derivatives. The introduction of functional groups such as hydroxyl and amino groups has been shown to significantly increase efficacy against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.